Cas no 86847-59-8 (2-Pivalamidopyridine)
2-Pivalamidopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dimethyl-N-pyridin-2-yl-propionamide
- N-(2-Pyridyl)pivalamide
- 2-(Pivaloylamino)pyridine
- 2,2-dimethyl-N-(2-pyridinyl)propanamide
- 2,2-dimethyl-N-pyridin-2-ylpropanamide
- 2-Pivalamidopyridine
- <i>N<
- 2,2-Dimethyl-N-(2-pyridyl)propionamide
- 2,2-Dimethyl-N-2-pyridinylpropanamide (ACI)
- 2,2-Dimethyl-N-(pyridin-2-yl)propionamide
- N-(Pyridin-2-yl)pivalamide
- N-o-Pyridylpivalamide
- Bionet2_001598
- CS-M0536
- SCHEMBL510126
- 5P-319S
- AB06089
- 2-(Pivaloylamino)pyridine, 97%
- 86847-59-8
- N1-(2-Pyridyl)-2,2-dimethylpropanamide
- 2-pivaloylamino-pyridine
- SY037888
- BCP23251
- P2385
- 2,2-dimethyl-N-(pyridin-2-yl)propanamide
- AE-848/33229056
- AR2621
- AKOS003866952
- 2.2-Dimethyl-N-pyridin-2-yl-propionamide
- pivaloylamino pyridine
- DTXSID40359988
- Propanamide, 2,2-dimethyl-N-(2-pyridinyl)-
- EN300-77204
- DB-080776
- 2-pivaloylaminopyridine
- MFCD00460277
- STK662577
- N-(2-Pyridinyl)-2,2-dimethylpropanamide
- HMS1368K06
-
- MDL: MFCD00460277
- Inchi: 1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
- InChI Key: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)NC1C=CC=CN=1
Computed Properties
- Exact Mass: 178.11100
- Monoisotopic Mass: 178.110613074 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Molecular Weight: 178.23
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Melting Point: 71.0 to 75.0 deg-C
- Boiling Point: 349.3±15.0 °C at 760 mmHg
- Flash Point: 165.1±20.4 °C
- PSA: 41.99000
- LogP: 2.13920
- Solubility: Not determined
2-Pivalamidopyridine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H317,H319,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
- Risk Phrases:R22; R36/37
2-Pivalamidopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Pivalamidopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AR2621-25/G |
2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE |
86847-59-8 | 95% | 25/G |
$88 | 2022-06-01 | |
| AstaTech | AR2621-100/G |
2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE |
86847-59-8 | 95% | 100g |
$49 | 2023-09-16 | |
| Alichem | A029181466-100g |
2,2-Dimethyl-N-pyridin-2-yl-propionamide |
86847-59-8 | 98% | 100g |
$198.00 | 2023-08-31 | |
| Fluorochem | 209786-1g |
2,2-Dimethyl-N-pyridin-2-yl-propionamide |
86847-59-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 209786-5g |
2,2-Dimethyl-N-pyridin-2-yl-propionamide |
86847-59-8 | 97% | 5g |
£19.00 | 2022-03-01 | |
| Fluorochem | 209786-10g |
2,2-Dimethyl-N-pyridin-2-yl-propionamide |
86847-59-8 | 97% | 10g |
£34.00 | 2022-03-01 | |
| Fluorochem | 209786-25g |
2,2-Dimethyl-N-pyridin-2-yl-propionamide |
86847-59-8 | 97% | 25g |
£66.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H65898-5g |
2,2-Dimethyl-N-(2-pyridyl)propionamide, 97% |
86847-59-8 | 2-Dimethyl-N-(2-pyridyl)propionamide 97% | 5g |
34.40 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P119372-5g |
2-Pivalamidopyridine |
86847-59-8 | 97% | 5g |
¥76.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P119372-25g |
2-Pivalamidopyridine |
86847-59-8 | 97% | 25g |
¥267.90 | 2023-09-01 |
2-Pivalamidopyridine Production Method
Production Method 1
1.2 Reagents: Diboronic acid ; 10 min, rt
1.3 Solvents: Water ; rt
Production Method 2
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
1.3 rt; 1.5 h, rt
1.4 Solvents: Water ; rt
Production Method 3
Production Method 4
Production Method 5
Production Method 6
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ; rt
Production Method 7
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ; rt
Production Method 8
Production Method 9
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 15 h, 30 psi, rt
Production Method 10
Production Method 11
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ; rt
Production Method 12
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ; rt
Production Method 13
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ; rt
Production Method 14
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ; rt
Production Method 15
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ; rt
Production Method 16
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ; rt
Production Method 17
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ; rt
Production Method 18
2-Pivalamidopyridine Raw materials
- 2,2-dimethylpropanoic acid
- 2,2,2-Trimethylacetamide
- 2-Phenyl-1,3,2-dioxaborinane
- N-(1-Phenylbutyl)-2-pyridinamine
- 4-[1-(2-Pyridinylamino)butyl]benzenemethanol
- 2-Pyridinol, 2-(4-methylbenzenesulfonate)
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Potassium phenyltrifluoroborate
- 2-Aminopyridine N-oxide
- N,N-Dimethylpivalamide
- Methyl 4-[phenyl(2-pyridinylamino)methyl]benzoate
- Butanamide, N-2-pyridinyl-
- Phenylboronic Acid Pinacol Ester
- Propanamide, 2,2-dimethyl-N-(1-oxido-2-pyridinyl)-
2-Pivalamidopyridine Preparation Products
2-Pivalamidopyridine Suppliers
2-Pivalamidopyridine Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Pivalamidopyridine
Introduction to 2-Pivalamidopyridine (CAS No. 86847-59-8)
2-Pivalamidopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 86847-59-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amide derivative has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The compound's unique structural features, comprising a pyridine ring conjugated with a pivalamide functional group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-Pivalamidopyridine (CAS No. 86847-59-8) consists of a six-membered aromatic pyridine ring substituted with an amide group linked to a pivaloyl moiety. This configuration imparts distinct electronic and steric properties, enabling its utility in multiple chemical transformations. The pivaloyl group, known for its stability and resistance to hydrolysis, enhances the compound's suitability for use in demanding synthetic protocols.
In recent years, 2-Pivalamidopyridine (CAS No. 86847-59-8) has been extensively studied for its role in the development of novel pharmaceutical agents. Its incorporation into drug candidates has shown promise in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies has made it a focal point in medicinal chemistry research.
One of the most compelling aspects of 2-Pivalamidopyridine (CAS No. 86847-59-8) is its application in the synthesis of kinase inhibitors. Kinases are enzymes critical to numerous cellular processes, and their dysregulation is often linked to diseases such as cancer and inflammatory disorders. Researchers have leveraged the pyridine and pivalamide moieties of this compound to design molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of 2-Pivalamidopyridine have been explored as potential treatments for tyrosine kinases, which play a pivotal role in signal transduction pathways.
Furthermore, the chemical stability provided by the pivaloyl group makes 2-Pivalamidopyridine (CAS No. 86847-59-8) an excellent candidate for library compounds used in high-throughput screening (HTS) campaigns. HTS is a critical tool in drug discovery, allowing researchers to rapidly identify compounds with desired biological activity from large libraries of molecules. The structural diversity offered by 2-Pivalamidopyridine derivatives has led to several hits that exhibit promising pharmacological properties.
The synthesis of 2-Pivalamidopyridine (CAS No. 86847-59-8) typically involves multi-step organic reactions, starting from readily available precursors such as 2-cyanopyridine and pivaloyl chloride. The reaction sequence often includes nucleophilic substitution followed by amidation to introduce the pivalamide group. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making large-scale production more feasible.
In academic research, 2-Pivalamidopyridine (CAS No. 86847-59-8) has been utilized as a building block for exploring novel heterocyclic systems. Its pyridine core can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various substituents at different positions on the ring. This flexibility allows chemists to tailor the compound's properties for specific applications.
The pharmacological potential of 2-Pivalamidopyridine (CAS No. 86847-59-8) extends beyond kinase inhibition. Studies have indicated its efficacy in interacting with other biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are crucial for developing treatments targeting neurological disorders and cardiovascular diseases. The compound's ability to modulate these receptors suggests its broad therapeutic applicability.
Recent developments in computational chemistry have further enhanced the understanding of how 2-Pivalamidopyridine (CAS No. 86847-59-8) interacts with biological targets at the molecular level. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding affinity and mode of action. These computational approaches complement experimental studies by predicting potential drug candidates with high accuracy.
The industrial significance of 2-Pivalamidopyridine (CAS No. 86847-59-8) is underscored by its incorporation into several clinical trials investigating novel therapeutics. These trials aim to evaluate the safety and efficacy of drugs derived from this compound or its derivatives in treating various conditions. The outcomes of these trials will contribute valuable data to guide future drug development efforts.
As research continues to uncover new applications for 2-Pivalamidopyridine (CAS No. 86847-59-8), its importance in pharmaceutical chemistry is likely to grow further. The compound's unique structural features and broad applicability make it a cornerstone in the development of next-generation therapeutics aimed at addressing unmet medical needs.
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